[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride
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Overview
Description
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: is a chemical compound with a unique structure that includes a carbamimidoyl group, a sulfanyl group, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the butyl chain: The butyl chain can be synthesized through a series of reactions involving alkylation and reduction.
Introduction of the carbamimidoyl group: This step involves the reaction of an amine with a suitable carbamimidoylating agent under controlled conditions.
Addition of the sulfanyl group: The sulfanyl group is introduced through a thiolation reaction, where a thiol is reacted with the intermediate compound.
Formation of the dimethylamine group: This step involves the reaction of the intermediate with dimethylamine under appropriate conditions.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: Used for small to medium-scale production.
Continuous flow reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The dimethylamine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary or secondary amines.
Substitution: Various substituted amines or amides.
Scientific Research Applications
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
[4-(Carbamimidoylsulfanyl)butyl]dimethylamine hydrochloride: can be compared with similar compounds such as:
[4-(Carbamimidoylsulfanyl)butyl]amine hydrochloride: Lacks the dimethyl groups, leading to different reactivity and applications.
[4-(Carbamimidoylsulfanyl)butyl]methylamine hydrochloride: Contains a single methyl group, affecting its chemical properties and biological activity.
[4-(Carbamimidoylsulfanyl)butyl]ethylamine hydrochloride: Contains an ethyl group, leading to variations in its interactions and effects.
The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H18ClN3S |
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Molecular Weight |
211.76 g/mol |
IUPAC Name |
4-(dimethylamino)butyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C7H17N3S.ClH/c1-10(2)5-3-4-6-11-7(8)9;/h3-6H2,1-2H3,(H3,8,9);1H |
InChI Key |
KGEUDKAFYNKDRW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCSC(=N)N.Cl |
Origin of Product |
United States |
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